2-(Cyclohexylamino)propanoic acid hydrochloride
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Overview
Description
2-(Cyclohexylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a cyclohexyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)propanoic acid hydrochloride typically involves the reaction of cyclohexylamine with a suitable propanoic acid derivative. One common method is the reaction of cyclohexylamine with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones or carboxylic acids, while reduction may produce cyclohexylamines or cyclohexanols.
Scientific Research Applications
2-(Cyclohexylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)propanoic acid
- 3-(Cyclohexylamino)propanoic acid hydrochloride
- Cyclohexylamine
Uniqueness
2-(Cyclohexylamino)propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-(cyclohexylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)10-8-5-3-2-4-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H |
InChI Key |
FZTBJBZGKILHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1CCCCC1.Cl |
Origin of Product |
United States |
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